molecular formula C11H9NOS B8324187 2-(4-Hydroxyphenylthio)pyridine

2-(4-Hydroxyphenylthio)pyridine

Cat. No. B8324187
M. Wt: 203.26 g/mol
InChI Key: UXAXFUXWJNNOGI-UHFFFAOYSA-N
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Patent
US07977491B2

Procedure details

Under nitrogen atmosphere, 127 g of 4-hydroxythiophenol, 112 g of chloropyridine, and 140 g of potassium carbonate were mixed. To the mixture was added 250 mL of dimethylformamide. The resultant was stirred, heated to 75° C. and further heated at 10° C. for 5 hours. At the time when the reaction completed substantially, the resultant was poured into 1.5 L of water. The precipitated crystals were collected by filtration, washed with water, and dried (yielded amount 184 g, and yield 91.8%).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
112 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
140 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resultant was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
further heated at 10° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(yielded amount 184 g, and yield 91.8%)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)SC1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.